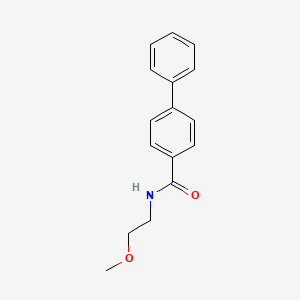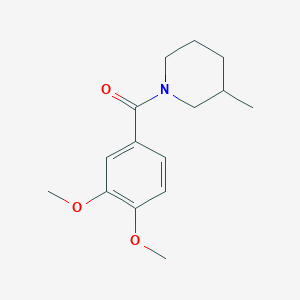
N-(2-methoxyethyl)-4-biphenylcarboxamide
描述
“N-(2-methoxyethyl)-4-biphenylcarboxamide” is a compound that contains a biphenyl group (two connected phenyl rings), a carboxamide group (a carboxylic acid amide), and a 2-methoxyethyl group. The presence of these functional groups suggests that this compound might have interesting chemical properties .
Molecular Structure Analysis
The molecular structure of “N-(2-methoxyethyl)-4-biphenylcarboxamide” would likely show conjugation between the biphenyl and carboxamide groups. This could potentially give the compound interesting optical or electronic properties .Chemical Reactions Analysis
The compound might undergo reactions typical of carboxamides and biphenyls. For example, under certain conditions, the carboxamide group could be hydrolyzed to produce a carboxylic acid and an amine .Physical And Chemical Properties Analysis
The physical and chemical properties of “N-(2-methoxyethyl)-4-biphenylcarboxamide” would depend on its molecular structure. The presence of the biphenyl group might make the compound relatively nonpolar and insoluble in water. The carboxamide group could form hydrogen bonds, which might increase its solubility in polar solvents .科学研究应用
Thermoresponsive Behavior
Poly(N,N-bis(2-methoxyethyl)acrylamide) exhibits a lower critical solution temperature (LCST)–type phase transition. Below a certain temperature, it is water-soluble or highly swollen, but above that temperature, it becomes water-insoluble and collapses. The cloud points (CP) increase with increasing molar masses, converging to approximately 46 °C for 1 wt% solutions. This rise is attributed to the incorporation of hydrophobic end groups via reversible addition fragmentation transfer (RAFT) agents. Interestingly, when a surfactant-like strongly hydrophobic end group is attached, the CP is lowered to 42 °C, closer to human body temperature .
Block Copolymers
By attaching PbMOEAm to a long hydrophilic block of poly(N,N-dimethylacrylamide) (PDMAm), the cloud points of these block copolymers are strongly shifted towards higher temperatures. Block copolymers with approximately equally sized PbMOEAm and PDMAm blocks undergo the coil-to-globule transition around 60 °C. This behavior opens up possibilities for designing smart materials with tunable properties .
Polyurethane Synthesis
PMEA-based polyurethanes (PUs) were synthesized using PbMOEAm as a building block. These thermoplastic PUs exhibit mechanical and thermal properties. The molecular weights of the synthesized PUs were varied, and they were obtained through reversible addition–fragmentation chain transfer (RAFT) and polyaddition. Further exploration of their properties could lead to novel applications in materials science .
作用机制
Target of Action
It is known that similar compounds, such as antisense oligonucleotides (asos), target specific rna sequences to modulate biological functions .
Mode of Action
This can alter the site of splicing or result in RNA degradation through RNase H activity, thereby modulating the translation of proteins or eliminating toxic RNA .
Biochemical Pathways
It’s worth noting that similar compounds can influence a variety of pathways depending on their specific target rna .
Pharmacokinetics
They are highly bound to plasma proteins, and their concentrations decline in a multiphasic fashion, characterized by a fast initial distribution phase and then a much slower terminal elimination phase .
Result of Action
Asos, which share structural similarities, can cause changes at the rna level, which may alter protein translation or eliminate toxic rna .
Action Environment
Environmental factors can influence the action, efficacy, and stability of N-(2-methoxyethyl)-4-biphenylcarboxamide. For instance, phthalate concentrations in dust from various environments were found to be associated with room type, duration of occupancy, daily ventilation duration, window cleaning frequency, and indoor relative humidity .
未来方向
The future directions for research on “N-(2-methoxyethyl)-4-biphenylcarboxamide” would depend on its properties and potential applications. If it has interesting biological activity, it could be studied as a potential drug. If it has unique physical or chemical properties, it could be used in materials science or other areas of chemistry .
属性
IUPAC Name |
N-(2-methoxyethyl)-4-phenylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2/c1-19-12-11-17-16(18)15-9-7-14(8-10-15)13-5-3-2-4-6-13/h2-10H,11-12H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUFSBNBHOOPFGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C1=CC=C(C=C1)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10400254 | |
| Record name | T6121856 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10400254 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
88328-89-6 | |
| Record name | T6121856 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10400254 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![5-(2-methoxy-5-nitrophenyl)-2-furaldehyde [4-[(4-fluorophenyl)amino]-6-(1-piperidinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B3876762.png)
methanol](/img/structure/B3876776.png)
![ethyl 5-(1,3-benzodioxol-5-yl)-2-(4-chlorobenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3876779.png)
![2,4,10-trimethyl-5,6-dihydro-4H-furo[2',3':3,4]cyclohepta[1,2-b][1]benzofuran](/img/structure/B3876793.png)
![2-[1,3-dioxo-6-(1-piperidinyl)-1H-benzo[de]isoquinolin-2(3H)-yl]ethyl acetate](/img/structure/B3876795.png)
![N'-{[5-(2-chlorophenyl)-2-furyl]methylene}-2-(2-methoxyphenoxy)acetohydrazide](/img/structure/B3876801.png)
![3-{2-[2-(benzyloxy)benzylidene]hydrazino}-N-cyclohexyl-3-oxopropanamide](/img/structure/B3876808.png)
![ethyl 2-(2-chlorobenzylidene)-5-[4-(dimethylamino)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3876825.png)
![3-(1H-indol-3-yl)-N-[(4-isopropyl-1,2,3-thiadiazol-5-yl)methyl]propanamide](/img/structure/B3876828.png)
![5-[4-(4-methyl-1-piperazinyl)-3-nitrobenzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3876848.png)
![4-chloro-N-[3-(diethylamino)propyl]-2-nitrobenzamide](/img/structure/B3876854.png)
![3-[(5-nitro-2-pyridinyl)amino]phenol](/img/structure/B3876856.png)